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Executive Summary
Bomedemstat (formerly IMG-7289, also known as MK-3543) is an investigational, orally

available, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is

an epigenetic enzyme that plays a critical role in regulating the self-renewal of hematopoietic

stem cells (HSCs) and the differentiation and maturation of hematopoietic progenitors. In

myeloproliferative neoplasms (MPNs), LSD1 is often overexpressed and contributes to the

disease pathology, particularly in the megakaryocytic lineage. By inhibiting LSD1, bomedemstat

aims to modify the course of MPNs such as essential thrombocythemia (ET) and myelofibrosis

(MF) by promoting the differentiation of malignant progenitors and reducing the burden of

mutant cells. This technical guide provides a comprehensive overview of bomedemstat's

mechanism of action, its effects on HSC differentiation, and summarizes key quantitative data

from clinical studies.

Core Mechanism of Action: LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that

primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4), a mark
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associated with active gene transcription. By demethylating H3K4, LSD1 generally represses

the transcription of target genes.

In hematopoiesis, LSD1 is crucial for maintaining the self-renewal capacity of malignant

myeloid cells and is a key regulator of progenitor cell differentiation.[1][2][3] Specifically, LSD1,

in complex with transcription factors like GFI1b, is required to license the maturation of

megakaryocyte progenitors.[3][4] In MPNs, the overexpression of LSD1 contributes to the

hyperproliferation of megakaryocytes and the production of pro-inflammatory cytokines that

drive bone marrow fibrosis.[5][6]

Bomedemstat irreversibly inhibits LSD1, leading to an increase in H3K4 methylation at target

gene promoters. This epigenetic modification alters gene expression, leading to:

Inhibition of Malignant Stem Cell Self-Renewal: Loss of LSD1 activity is associated with a

decreased self-renewal capacity of malignant hematopoietic stem cells.[5]

Promotion of Myeloid Differentiation: LSD1 inhibition promotes the differentiation of myeloid-

lineage cells.[7] In the context of MPNs, this leads to the maturation of megakaryocyte

progenitors, which is thought to reduce the production of pathogenic, immature

megakaryocytes.[5][8]

Reduction of Pro-inflammatory Cytokines: In mouse models of MPNs, bomedemstat has

been shown to reduce levels of inflammatory cytokines, which can ameliorate bone marrow

fibrosis and systemic symptoms.[1][2][9]

Induction of Tumor Suppressors: Bomedemstat's mechanism of action may also involve

increasing levels of the tumor suppressor protein p53.[10]

Signaling Pathway Diagram
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Caption: Bomedemstat inhibits LSD1, altering gene expression to reduce HSC self-renewal

and promote differentiation.

Quantitative Data from Clinical Trials
Bomedemstat has been evaluated in multiple Phase 2 clinical trials for patients with

myeloproliferative neoplasms. The data demonstrates its clinical activity in managing disease

signs and symptoms.

Table 1: Efficacy of Bomedemstat in Essential
Thrombocythemia (ET)
Data from the IMG-7289-CTP-201 Phase 2b study in patients resistant to or intolerant of at

least one standard treatment.
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Endpoint Timepoint Result Citation

Platelet Count

Response
≥ 24 weeks

95% (61/64) of

patients achieved

platelet counts ≤ 400 x

10⁹/L without new

thromboembolic

events.

[11]

> 6 weeks

83% of patients

(n=12) achieved a

platelet count of <400

× 10⁹/L.

[8]

Overall

100% (62/62) of

patients treated for

>24 weeks achieved

platelet count

reduction to ≤ 400 x

10⁹/L.

[12]

Durable Response 48 weeks

89% (25/28) of

patients achieved a

durable response

(platelet count ≤ 400 x

10⁹/L for ≥ 12 weeks).

[12]

Mutant Allele

Frequency (MAF)
Follow-up

67% (20/30) of

patients showed a net

decrease in MAF

(including CALR and

JAK2).

[12]

Homozygous Mutant

Cells
Follow-up

The proportion of

homozygous cells

(JAK2, CALR, MPL)

dropped by a mean of

66%.

[9]
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Table 2: Efficacy of Bomedemstat in Myelofibrosis (MF)
Data from the IMG-7289-CTP-102 Phase 2 study in patients with advanced MF, many of whom

were resistant to or intolerant of JAK inhibitors.
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Endpoint Timepoint Result Citation

Spleen Volume

Reduction (SVR)
24 weeks

66% of evaluable

patients (n=50) had a

reduction in spleen

volume.

[13]

24 weeks

28% of patients

achieved ≥20% SVR;

6% achieved ≥35%

SVR.

[13]

Total Symptom Score

(TSS) Reduction
24 weeks

In patients with

baseline TSS ≥20,

65% recorded a

reduction (mean

change -19%).

[13]

24 weeks

19% of patients

reported a ≥50%

reduction in TSS.

[13]

Bone Marrow (BM)

Fibrosis
Post-baseline

31% of evaluable

patients (n=52) had

an improvement by

one grade; 50% were

stable.

[14]

Hemoglobin (Hb)

Improvement
24 weeks

90% of transfusion-

independent patients

(n=41) had stable or

improved Hb.

[13]

Mutant Allele

Frequency (MAF)
~24 weeks

The mean MAF for 60

mutant alleles in 32

patients fell by 39% in

48% of cases.

[14]

~24 weeks

ASXL1 MAFs fell by a

mean of 40% in 71%

of patients.

[14]
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Inflammatory

Cytokines
12 weeks

83% of evaluable

patients (n=52)

experienced a

reduction in cytokine

levels.

[15]

Experimental Protocols & Methodologies
The clinical development of bomedemstat involves a range of experimental procedures to

assess its safety, pharmacodynamics, and efficacy.

Clinical Trial Design (Representative)
The Phase 2 studies of bomedemstat (e.g., NCT03136185 for MF, NCT04254978 for ET) are

typically global, open-label trials.[1][2]

Patient Population: Patients with a confirmed diagnosis of MF or ET who are intolerant of, or

resistant to, at least one standard-of-care therapy. Key eligibility criteria often include a

platelet count ≥100 x 10⁹/L.[2][13]

Dosing Regimen: Bomedemstat is administered orally once daily. The dose is individually

tailored based on platelet count, which serves as a key pharmacodynamic biomarker of

LSD1 inhibition on megakaryocyte function. The target platelet range is typically between 50-

100 x 10⁹/L.[1][13]

Primary Objectives: The primary endpoints are typically safety and efficacy, as measured by

spleen volume reduction (SVR) and total symptom score (TSS) in MF, or platelet count

response in ET.[2][13]

Key Assessments:

Safety: Monitored through adverse event (AE) reporting and laboratory tests.

Efficacy: Spleen volume measured by MRI/CT; symptoms assessed using the MPN-

Symptom Assessment Form (MPN-SAF).
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Biomarkers: Serial bone marrow biopsies are performed to assess fibrosis. Blood samples

are collected for deep sequencing of MPN-associated genes to quantify mutant allele

frequencies (MAFs).[13]

Workflow Diagram for Clinical Assessment

Representative Workflow for Bomedemstat Clinical Assessment
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Endpoint Analysis
- Safety (AEs)
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Click to download full resolution via product page

Caption: Workflow from patient screening and baseline assessment to treatment, follow-up,

and endpoint analysis.
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Hematopoietic Colony-Forming Cell (CFC) Assay
Protocol
This assay is used to assess the effect of a compound on the proliferation and differentiation of

hematopoietic progenitors in vitro.

Cell Isolation: Isolate hematopoietic stem and progenitor cells (HSPCs), typically CD34+

cells, from bone marrow, peripheral blood, or cord blood using immunomagnetic bead

separation or fluorescence-activated cell sorting (FACS).[16]

Cell Culture Preparation: Prepare a single-cell suspension of the isolated CD34+ cells in

Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum

(FBS).[16]

Plating: Add a defined number of cells (e.g., 1,000-5,000 cells) to a semi-solid

methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g.,

SCF, GM-CSF, IL-3, EPO) to support the growth of various hematopoietic lineages.[16] The

medium should also contain the desired concentrations of bomedemstat or a vehicle control

(e.g., DMSO).

Incubation: Plate the cell/methylcellulose mixture in 35 mm culture dishes. Incubate at 37°C

in a humidified incubator with 5% CO₂ for 14-16 days.[16]

Colony Enumeration: Using an inverted microscope, identify and count the different types of

colonies based on their morphology:

CFU-GM: Granulocyte, macrophage colonies.

BFU-E: Burst-forming unit-erythroid colonies.

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte multipotential

colonies.

Data Analysis: Compare the number and type of colonies in the bomedemstat-treated

cultures to the vehicle control to determine the compound's effect on progenitor proliferation

and lineage-specific differentiation.
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Mutant Allele Frequency (MAF) Analysis Protocol
This method is used to quantify the burden of cancer-associated mutations in patient samples.

Sample Collection: Collect peripheral blood or bone marrow aspirates from patients at

baseline and at specified time points during treatment.

DNA Extraction: Isolate genomic DNA from specific cell populations, such as purified

granulocytes or mononuclear cells. Germline DNA is often isolated from cultured skin

fibroblasts or T-cells for comparison.[9]

Library Preparation: Prepare DNA libraries for next-generation sequencing (NGS). This

involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

Targeted Gene Sequencing: Perform deep sequencing using a targeted panel of genes

recurrently mutated in myeloid malignancies (e.g., a 261-gene panel).[13] This ensures high

coverage (>1000x) of the specific genomic regions of interest, allowing for sensitive

detection of low-frequency mutations.

Bioinformatic Analysis:

Align sequencing reads to the human reference genome.

Perform variant calling to identify single nucleotide variants (SNVs) and

insertions/deletions (indels).

Calculate the variant allele frequency (VAF or MAF) for each identified mutation, defined

as the percentage of sequencing reads that contain the mutation.

Data Interpretation: Compare the MAF of driver mutations (e.g., JAK2, CALR, ASXL1) at

follow-up to the baseline measurement to assess the molecular response to bomedemstat

treatment. A significant reduction in MAF suggests the drug is targeting the malignant clone.

[8]

Conclusion
Bomedemstat represents a novel therapeutic approach for myeloproliferative neoplasms by

targeting the epigenetic regulator LSD1. Its mechanism of action is centered on inhibiting the
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self-renewal of malignant hematopoietic stem cells and promoting the differentiation of

progenitor cells, particularly within the megakaryocytic lineage. Clinical data has demonstrated

its ability to normalize platelet counts in essential thrombocythemia and improve spleen

volume, symptom burden, and bone marrow fibrosis in myelofibrosis. Furthermore,

bomedemstat has shown the potential for disease modification by reducing the allele frequency

of key driver mutations. Ongoing and future studies will further define its role in the treatment

landscape of MPNs and may help establish new therapeutic endpoints focused on molecular

responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment
of Advanced Myelofibrosis [ash.confex.com]

4. ashpublications.org [ashpublications.org]

5. m.youtube.com [m.youtube.com]

6. Updates from a Phase II study of bomedemstat for the treatment of essential
thrombocythemia | VJHemOnc [vjhemonc.com]

7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and
compounds in clinical trials [frontiersin.org]

8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential
thrombocythemia [mpn-hub.com]

9. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms
of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for
Driver Mutations [ash.confex.com]

10. researchgate.net [researchgate.net]

11. ashpublications.org [ashpublications.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b10831836?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/356501493_A_Phase_2_Study_of_the_LSD1_Inhibitor_Img-7289_bomedemstat_for_the_Treatment_of_Advanced_Myelofibrosis
https://www.researchgate.net/publication/356496399_A_Phase_2_Study_of_the_LSD1_Inhibitor_Img-7289_bomedemstat_for_the_Treatment_of_Essential_Thrombocythemia_ET
https://ash.confex.com/ash/2020/webprogram/Paper136001.html
https://ash.confex.com/ash/2020/webprogram/Paper136001.html
https://ashpublications.org/blood/article/134/Supplement_1/556/426592/A-Phase-2a-Study-of-the-LSD1-Inhibitor-Img-7289
https://m.youtube.com/watch?v=-m6xjwkQ0Dw
https://www.vjhemonc.com/video/jzh8ji5beji-updates-from-a-phase-ii-study-of-bomedemstat-for-the-treatment-of-essential-thrombocythemia/
https://www.vjhemonc.com/video/jzh8ji5beji-updates-from-a-phase-ii-study-of-bomedemstat-for-the-treatment-of-essential-thrombocythemia/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1120911/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1120911/full
https://mpn-hub.com/medical-information/updates-of-img-7289-bomedemstat-in-treating-myelofibrosis-and-essential-thrombocythemia
https://mpn-hub.com/medical-information/updates-of-img-7289-bomedemstat-in-treating-myelofibrosis-and-essential-thrombocythemia
https://ash.confex.com/ash/2023/webprogram/Paper179329.html
https://ash.confex.com/ash/2023/webprogram/Paper179329.html
https://ash.confex.com/ash/2023/webprogram/Paper179329.html
https://www.researchgate.net/publication/374541704_Bomedemstat_as_an_investigative_treatment_for_myeloproliferative_neoplasms
https://ashpublications.org/blood/article/142/Supplement%201/747/502285/Bomedemstat-IMG-7289-an-LSD1-Inhibitor-Manages-the
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. firstwordpharma.com [firstwordpharma.com]

13. ashpublications.org [ashpublications.org]

14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH
ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

15. onclive.com [onclive.com]

16. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Bomedemstat effect on hematopoietic stem cell
differentiation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831836#bomedemstat-effect-on-hematopoietic-
stem-cell-differentiation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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